molecular formula C13H13NO3 B14647202 (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one CAS No. 56005-41-5

(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one

Cat. No.: B14647202
CAS No.: 56005-41-5
M. Wt: 231.25 g/mol
InChI Key: WKEXENOSHSPMMW-LUAWRHEFSA-N
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Description

(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a nitrophenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-nitrobenzaldehyde with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: (2Z)-2-[(4-aminophenyl)methylidene]cyclohexan-1-one.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Substituted derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(4-aminophenyl)methylidene]cyclohexan-1-one: A reduced derivative with an amino group instead of a nitro group.

    (2Z)-2-[(4-methylphenyl)methylidene]cyclohexan-1-one: A derivative with a methyl group instead of a nitro group.

Uniqueness

(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs.

Properties

CAS No.

56005-41-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C13H13NO3/c15-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)14(16)17/h5-9H,1-4H2/b11-9-

InChI Key

WKEXENOSHSPMMW-LUAWRHEFSA-N

Isomeric SMILES

C1CCC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C1

Canonical SMILES

C1CCC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C1

Origin of Product

United States

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